2-Amino-5-iodoindan hydrochloride

描述

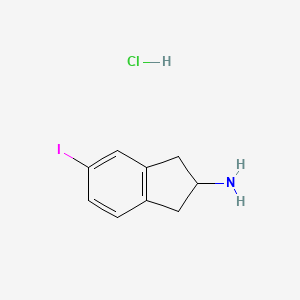

2-Amino-5-iodoindan hydrochloride is a chemical compound that belongs to the class of indane derivatives. It is a psychoactive derivative of 2-aminoindane and is known for its structural similarity to p-iodoamphetamine. This compound has been identified in recreational products and is known to produce effects similar to those of MDMA (3,4-methylenedioxymethamphetamine) .

准备方法

The synthesis of 2-Amino-5-iodoindan hydrochloride typically involves the iodination of 2-aminoindane. One common method includes the use of iodine and a suitable oxidizing agent to introduce the iodine atom at the 5-position of the indane ring. The reaction conditions often involve the use of solvents such as acetic acid and temperatures ranging from room temperature to reflux conditions .

化学反应分析

2-Amino-5-iodoindan hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to remove the iodine atom.

Substitution: Nucleophilic substitution reactions can occur, where the iodine atom is replaced by other nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from 0°C to reflux conditions. Major products formed from these reactions include various substituted indane derivatives .

科学研究应用

2-Amino-5-iodoindan hydrochloride has several scientific research applications:

Chemistry: It is used as a precursor in the synthesis of other indane derivatives and as a reagent in organic synthesis.

作用机制

The mechanism of action of 2-Amino-5-iodoindan hydrochloride involves its interaction with neurotransmitter systems in the brain. It acts as a releasing agent for serotonin, norepinephrine, and dopamine, leading to increased levels of these neurotransmitters in the synaptic cleft. This results in enhanced neurotransmission and the psychoactive effects associated with the compound . The molecular targets include serotonin transporters, norepinephrine transporters, and dopamine transporters .

相似化合物的比较

2-Amino-5-iodoindan hydrochloride is similar to other indane derivatives such as:

2-Aminoindane: The parent compound, which lacks the iodine substitution.

5-Iodo-2-aminoindane: A closely related compound with similar psychoactive properties.

p-Iodoamphetamine: Another structurally similar compound with psychoactive effects.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct pharmacological properties compared to its analogs .

生物活性

2-Amino-5-iodoindan hydrochloride is a compound that has garnered attention for its biological activities, particularly in the context of antiparasitic and anticancer properties. This article delves into its biological activity, supported by data tables, case studies, and detailed research findings.

This compound is characterized by its unique structure, which includes an amino group and an iodine atom attached to an indan framework. This structural configuration is significant in determining its biological activity.

Biological Activity Overview

The biological activities of this compound have been assessed in various studies, highlighting its potential as an antiparasitic agent and its cytotoxic effects on cancer cell lines.

Antiparasitic Activity

Research indicates that this compound exhibits notable antiparasitic activity against several protozoan parasites. A study reported the compound's IC50 values against Giardia intestinalis and Trichomonas vaginalis, demonstrating it to be significantly more effective than the standard treatment, benznidazole. The IC50 for Giardia intestinalis was found to be 3.95 μM, making it approximately seven times more active than benznidazole against this parasite .

| Parasite | IC50 (μM) | Comparison with Benznidazole |

|---|---|---|

| Giardia intestinalis | 3.95 | 7 times more active |

| Trichomonas vaginalis | Not specified | 4 times more active |

Anticancer Activity

In addition to its antiparasitic properties, this compound has demonstrated cytotoxic effects against various cancer cell lines. In vitro studies have shown that this compound can inhibit cell proliferation in several types of cancer cells, including those from leukemia and breast cancer .

Case Studies

- Cytotoxicity Against Cancer Cell Lines : A study evaluated the cytotoxic effects of this compound on human cancer cell lines. The results indicated a significant reduction in cell viability, suggesting its potential as a therapeutic agent in oncology.

- Antiparasitic Efficacy : Another investigation focused on the efficacy of the compound against Entamoeba histolytica, where it was found to have a lower activity compared to benznidazole but still showed promise for further development in antiparasitic treatments.

The precise mechanism by which this compound exerts its biological effects remains under investigation. However, initial studies suggest that its action may involve interference with cellular processes in parasites and cancer cells, potentially through pathways related to apoptosis and cell cycle regulation .

属性

IUPAC Name |

5-iodo-2,3-dihydro-1H-inden-2-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10IN.ClH/c10-8-2-1-6-4-9(11)5-7(6)3-8;/h1-3,9H,4-5,11H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXPCULLKBZKNFC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC2=C1C=CC(=C2)I)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClIN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301348113 | |

| Record name | 5-Iodo-2-aminoindan hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301348113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.55 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1782044-60-3 | |

| Record name | 5-Iodo-2-aminoindan hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301348113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。